molecular formula C7H8ClN3 B3030707 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 944902-64-1

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B3030707
CAS RN: 944902-64-1
M. Wt: 169.61
InChI Key: SAAGHRIZYAVSBK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : 206-211°C (decomposition) .

Scientific Research Applications

Chemistry and Synthesis

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound used in various chemical syntheses and applications. Its structure and synthetic methodologies have been studied extensively. For instance, it is utilized as a starting material in the multi-step synthesis of tetrahydropteroic acid derivatives. These synthetic routes include transformations from pyridine and pyrimidine derivatives or through multicomponent synthesis (Elattar & Mert, 2016).

Antifolate Activity

In medicinal chemistry, derivatives of this compound show promising antifolate activities. These compounds are synthesized for potential applications in inhibiting dihydrofolate reductase, an enzyme crucial in metabolic processes. The inhibition of this enzyme can have significant applications in treating diseases caused by microorganisms like Pneumocystis carinii and Toxoplasma gondii (Rosowsky, Mota, & Queener, 1995).

Antimalarial and Antibacterial Effects

Certain derivatives of this compound have also been evaluated for their antimalarial and antibacterial properties. The efficacy of these compounds against Plasmodium berghei, a malaria-causing organism, and various bacterial species, highlights their potential in developing new antimicrobial agents (Elslager et al., 1972).

Antimicrobial Evaluation

The bromination of tetrahydropyrido[4,3-d]-pyrimidine derivatives and their subsequent reactions have been studied for developing new antimicrobial agents. Some of these derivatives have shown moderate to low antimicrobial activities against various bacterial species, suggesting potential applications in combating infections (Faty, Rashed, & Youssef, 2015).

Gastric Antilesion Agents

In pharmacological research, substituted tetrahydropyrido[4,3-d]pyrimidines have been identified as potential gastric antilesion agents. Their effectiveness against ethanol-induced lesions in rats indicates possible applications in treating peptic ulcer disease and other gastric conditions (Sanfilippo et al., 1992).

PI3Kδ Inhibition for Autoimmune Diseases

Optimized derivatives of this compound have been developed as potent and selective inhibitors of PI3Kδ, an enzyme involved in immune cell function. These inhibitors show potential as drug candidates for treating autoimmune diseases and leukocyte malignancies (Hamajima et al., 2019).

properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAGHRIZYAVSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656822
Record name 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944902-64-1
Record name 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Reactant of Route 5
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Reactant of Route 6
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